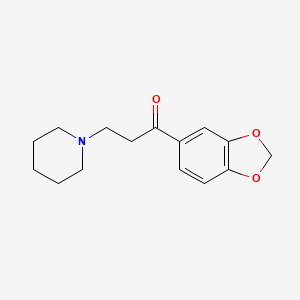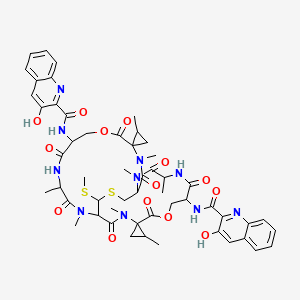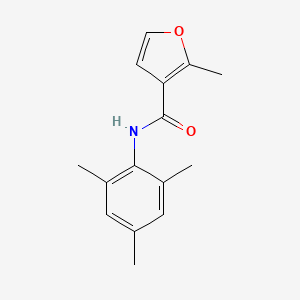
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide is an aromatic amide and a member of furans.
Wissenschaftliche Forschungsanwendungen
Cyclopalladation and Chelate Formation
Research by Nonoyama and Nonoyama (1989) demonstrates the use of compounds similar to 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide in cyclopalladation. They prepared N,N-Dimethyl-2(or −3)-furancarboselenoamide and cyclopalladated it with lithium tetrachloropalladate to form a palladaselenaheterocycle, showcasing its potential in chelate formation with selenium and carbon as donor atoms (Nonoyama & Nonoyama, 1989).
Synthesis of Furan Derivatives
Yamagata et al. (2002) explored the synthesis of 3-Diaminomethylene-2(3H)-furanones using 2-amino-4,5-dihydro-3-furancarboxamides. This study highlights the reactivity of furancarboxamides in producing complex organic structures, pertinent to the realm of organic synthesis and medicinal chemistry (Yamagata et al., 2002).
Directed Lithiation and Regioselectivity
Barcock et al. (1994) investigated the directed lithiation properties of heteroaryl-2-imidates, a category to which 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide belongs. They discovered a distinct regioselectivity in these compounds, contributing significantly to the field of directed metalation and its synthetic applications (Barcock et al., 1994).
Synthetic Methodologies and Molecular Interactions
Further studies on similar compounds demonstrate various synthetic methodologies and their applications. For instance, Asaoka et al. (1979) explored the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters in the presence of Lewis acids, highlighting the diverse chemical reactivity of furan derivatives (Asaoka et al., 1979). Similarly, Shimizu et al. (1985) observed a thermal decomposition of dimethyl nitromalonate, leading to new synthetic methods relevant for furan compounds (Shimizu et al., 1985).
Eigenschaften
Produktname |
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
2-methyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-9-7-10(2)14(11(3)8-9)16-15(17)13-5-6-18-12(13)4/h5-8H,1-4H3,(H,16,17) |
InChI-Schlüssel |
LSIWXDPULIKEFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



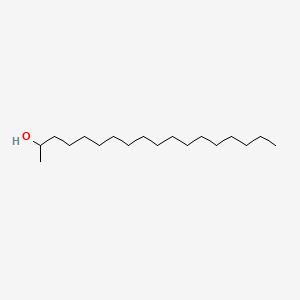
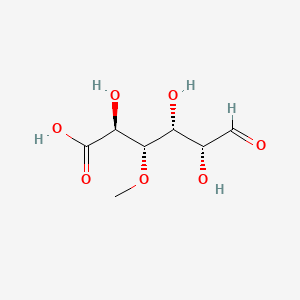
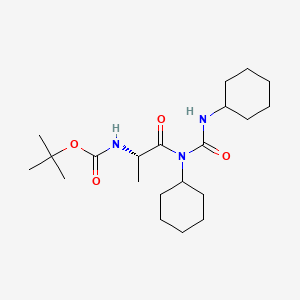
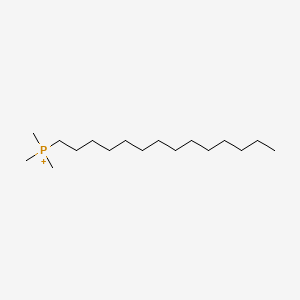
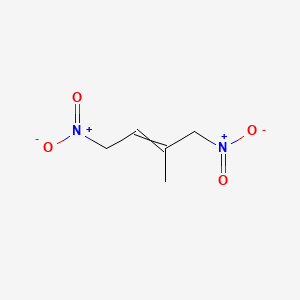
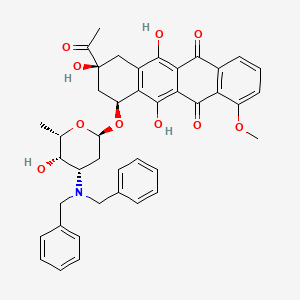
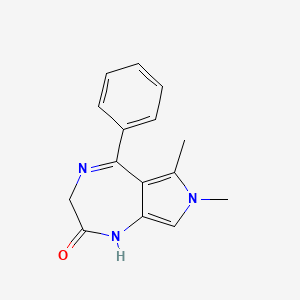
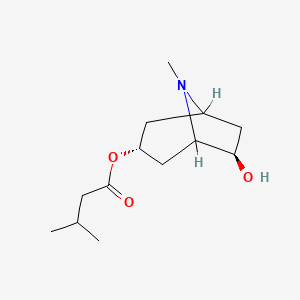
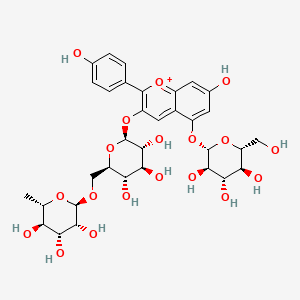
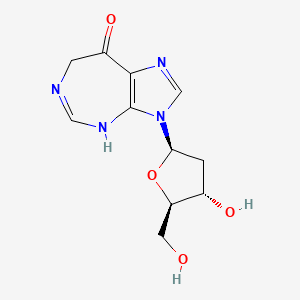
![3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one](/img/structure/B1208183.png)
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
